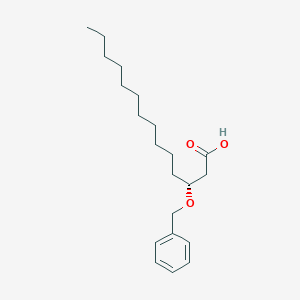

(R)-3-Benzyloxy myristic acid

説明

Structure

3D Structure

特性

IUPAC Name |

(3R)-3-phenylmethoxytetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-13-16-20(17-21(22)23)24-18-19-14-11-10-12-15-19/h10-12,14-15,20H,2-9,13,16-18H2,1H3,(H,22,23)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCDVTWILZGAIG-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455584 | |

| Record name | (3R)-3-(Benzyloxy)tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87357-67-3 | |

| Record name | (3R)-3-(Benzyloxy)tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Benzyloxy Myristic Acid: Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Benzyloxy myristic acid, also known as (R)-3-benzyloxytetradecanoic acid, is a synthetic derivative of myristic acid with significant potential in immunology and vaccine development. Its structural similarity to components of bacterial endotoxins suggests its role as an immunomodulator, likely through interaction with Toll-like receptors (TLRs). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed hypothetical experimental protocols for its synthesis and characterization, and an exploration of its potential biological signaling pathways.

Chemical and Physical Properties

This compound is a chiral long-chain fatty acid derivative. The presence of the benzyloxy group at the C-3 position is a key structural feature influencing its biological activity.

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | (3R)-3-(phenylmethoxy)tetradecanoic acid | |

| Synonyms | (R)-3-Benzyloxytetradecanoic acid, R-(3)-Benzyloxymyristic acid | |

| CAS Number | 87357-67-3 | |

| Molecular Formula | C₂₁H₃₄O₃ | |

| Molecular Weight | 334.5 g/mol | |

| Physical Form | Solid or semi-solid | |

| Purity | Typically ≥95% | |

| Storage | Sealed in a dry environment at room temperature or refrigerated. |

Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 6.7 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 14 | |

| Exact Mass | 334.250795 g/mol | |

| Topological Polar Surface Area | 46.5 Ų | |

| Heavy Atom Count | 24 |

Synthesis and Purification

A plausible synthetic route to this compound involves the benzylation of the hydroxyl group of its precursor, (R)-3-hydroxy myristic acid.

Synthesis of (R)-3-Hydroxy Myristic Acid (Precursor)

A potential green synthesis approach starts from levoglucosenone, a derivative of cellulose. This multi-step synthesis involves key reactions such as a Michael addition, Baeyer-Villiger oxidation, and cross-metathesis to build the C-14 fatty acid chain with the desired (R)-stereochemistry at the C-3 hydroxyl group.

Benzylation of (R)-3-Hydroxy Myristic Acid

This protocol describes a general method for the benzylation of a secondary alcohol, which can be adapted for the synthesis of this compound.

Materials:

-

(R)-3-Hydroxy myristic acid

-

Benzyl (B1604629) bromide

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a solution of (R)-3-hydroxy myristic acid (1 equivalent) in anhydrous DMF under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica (B1680970) gel.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Ethyl acetate (B1210297)

Procedure:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain pure this compound.

Analytical Characterization

The following are predicted spectral data for this compound based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| 7.25-7.40 | m | 5H | Ar-H |

| 4.58 | d | 1H | -O-CH ₂-Ph |

| 4.49 | d | 1H | -O-CH ₂-Ph |

| 3.85-3.95 | m | 1H | -CH (OBn)- |

| 2.50-2.65 | m | 2H | -CH ₂-COOH |

| 1.50-1.65 | m | 2H | -CH(OBn)-CH ₂- |

| 1.20-1.40 | m | 18H | -(CH ₂)₉-CH₃ |

| 0.88 | t | 3H | -CH₃ |

¹³C NMR (Predicted, CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~179 | C OOH |

| ~138 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~127.8 | Ar-C H |

| ~127.6 | Ar-C H |

| ~77 | -C H(OBn)- |

| ~71 | -O-C H₂-Ph |

| ~39 | -C H₂-COOH |

| ~34 | -CH(OBn)-C H₂- |

| ~31.9 | -C H₂- |

| ~29.6 | -C H₂- (multiple) |

| ~29.3 | -C H₂- |

| ~25.5 | -C H₂- |

| ~22.7 | -C H₂- |

| ~14.1 | -C H₃ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2920, 2850 | Strong | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (carboxylic acid) |

| ~1100 | Strong | C-O stretch (ether) |

| 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Predicted Fragmentation (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 334 (low abundance)

-

Major Fragments:

-

m/z = 91: [C₇H₇]⁺ (tropylium ion, characteristic of benzyl group)

-

m/z = 107: [C₇H₇O]⁺ (benzyloxonium ion)

-

Loss of benzyl group: [M - 91]⁺

-

Loss of benzyloxy group: [M - 107]⁺

-

Alpha-cleavage adjacent to the ether oxygen.

-

McLafferty rearrangement involving the carboxylic acid group.

-

Biological Activity and Signaling Pathway

This compound is investigated for its role as a vaccine adjuvant, suggesting it functions as an immunomodulator. Its structural similarity to (R)-3-hydroxy myristic acid, a key component of the lipid A moiety of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria, strongly implies that it may act as a Toll-like receptor 4 (TLR4) agonist.

Proposed Mechanism of Action

This compound likely mimics the action of lipid A by binding to the MD-2 co-receptor, which then forms a complex with TLR4 on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages. This binding event triggers the dimerization of TLR4, initiating downstream signaling cascades that lead to the activation of the innate immune system and subsequent enhancement of the adaptive immune response.

TLR4 Signaling Pathway

Upon activation, TLR4 initiates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

-

MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of NF-κB and MAPK signaling cascades. This results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

TRIF-Dependent Pathway: Following internalization of the TLR4 complex into endosomes, the TRIF-dependent pathway is activated. This pathway leads to the activation of IRF3 and the subsequent production of type I interferons (IFN-α and IFN-β), which are crucial for antiviral responses and for promoting the cross-presentation of antigens to CD8⁺ T cells.

The combined activation of these pathways by an agonist like this compound would lead to robust APC maturation, cytokine production, and enhanced antigen presentation, providing a powerful adjuvant effect for co-administered antigens.

Caption: Proposed TLR4 signaling pathway for this compound.

Conclusion

This compound is a promising synthetic immunomodulator with potential applications as a vaccine adjuvant. Its chemical properties and structural similarity to bacterial lipid A components suggest a mechanism of action involving the activation of the TLR4 signaling pathway. This guide provides a foundational understanding for researchers and drug development professionals working with this compound. Further experimental validation of its physicochemical properties, optimization of its synthesis, and detailed elucidation of its biological activity are crucial next steps in realizing its therapeutic potential.

Delving into the Molecular Architecture: A Technical Guide to the Structure Elucidation of (R)-3-Benzyloxy Myristic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (R)-3-Benzyloxy myristic acid, a synthetic lipid derivative with significant potential as a vaccine adjuvant. By detailing the analytical techniques and experimental protocols, this document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry, immunology, and drug development.

Core Molecular Identity

This compound, systematically named (3R)-3-(phenylmethoxy)tetradecanoic acid, is a chiral molecule with the chemical formula C₂₁H₃₄O₃ and a molecular weight of 334.49 g/mol .[1][2] Its structure consists of a fourteen-carbon fatty acid backbone (myristic acid) with a benzyloxy group attached to the third carbon atom. The stereochemistry at this chiral center is designated as (R), which is crucial for its biological activity.

| Property | Value |

| IUPAC Name | (3R)-3-(phenylmethoxy)tetradecanoic acid |

| Synonyms | This compound, R-(3)-Benzyloxymyristic acid |

| CAS Number | 87357-67-3 |

| Molecular Formula | C₂₁H₃₄O₃ |

| Molecular Weight | 334.49 g/mol |

| SMILES | CCCCCCCCCCC--INVALID-LINK--OCC1=CC=CC=C1[1] |

| InChIKey | NDCDVTWILZGAIG-HXUWFJFHSA-N[2] |

Structure Elucidation: A Multi-faceted Approach

The definitive determination of the structure of this compound relies on a combination of spectroscopic techniques and chiral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental to elucidating the carbon-hydrogen framework of the molecule. Although specific experimental spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on the analysis of its constituent parts: the myristic acid backbone and the benzyl (B1604629) protecting group.

¹H NMR (Proton NMR): The proton NMR spectrum would be expected to show characteristic signals for the aliphatic chain protons, the protons of the benzyl group, and the methine proton at the chiral center (C3). The benzylic protons (O-CH₂-Ph) would likely appear as a singlet around 4.5 ppm. The aromatic protons of the phenyl ring would resonate in the region of 7.2-7.4 ppm. The long alkyl chain would produce a series of overlapping multiplets between approximately 0.8 ppm (terminal methyl group) and 1.6 ppm. The protons on the carbon adjacent to the carbonyl group (C2) would likely appear as a multiplet around 2.4-2.6 ppm. The methine proton at C3, being attached to an oxygen-bearing carbon, would be shifted downfield.

¹³C NMR (Carbon NMR): The carbon NMR spectrum would provide information on the number of unique carbon environments. Key expected signals include the carbonyl carbon of the carboxylic acid around 179 ppm, the aromatic carbons of the benzyl group between 127-138 ppm, the benzylic carbon (O-CH₂-Ph) around 70 ppm, and the chiral carbon (C3) also in the downfield region due to the attached oxygen. The carbons of the long alkyl chain would resonate in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure. For this compound, the molecular ion peak [M]+ would be expected at m/z 334. Key fragmentation patterns would likely involve the loss of the benzyl group (C₇H₇, 91 Da) or the benzyloxy group (C₇H₇O, 107 Da), and cleavage of the fatty acid chain.

Chiral Analysis

Confirmation of the (R)-enantiomer is critical and is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC Separation of 3-Hydroxy Fatty Acids (General Method)

This protocol outlines a general procedure for the separation of 3-hydroxy fatty acid enantiomers, which can be adapted for this compound. The principle involves derivatization to form diastereomers or the use of a chiral stationary phase.

-

Sample Preparation: The carboxylic acid is often converted to its methyl ester using a standard esterification procedure (e.g., reaction with methanol (B129727) in the presence of an acid catalyst) to improve chromatographic behavior.

-

Chiral Stationary Phase (CSP) Chromatography:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is commonly used.

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is a typical mobile phase. The ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection is suitable if the molecule possesses a chromophore. For fatty acids, derivatization with a UV-active tag or the use of a more universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer is necessary.

-

-

Data Analysis: The retention times of the two enantiomers are compared to a known standard of the (R)- or (S)-enantiomer to confirm the stereochemistry.

Synthesis of this compound

The synthesis of this compound requires a stereocontrolled approach to establish the (R)-configuration at the C3 position. A general synthetic strategy involves the following key steps:

Experimental Protocol: A Generalized Enantioselective Synthesis

-

Preparation of an α,β-Unsaturated Ester: Myristic acid is converted to a suitable derivative, such as its methyl ester, and then an α,β-double bond is introduced.

-

Asymmetric Dihydroxylation: The α,β-unsaturated ester undergoes an asymmetric dihydroxylation (e.g., using AD-mix-β) to introduce the two hydroxyl groups with the desired stereochemistry.

-

Selective Protection: The primary hydroxyl group is selectively protected.

-

Benzylation: The secondary hydroxyl group at the C3 position is benzylated using benzyl bromide in the presence of a base (e.g., sodium hydride).

-

Deprotection and Oxidation: The protecting group on the primary alcohol is removed, and the alcohol is then oxidized to the carboxylic acid to yield the final product.

Biological Activity and Signaling Pathway

This compound is known to function as a vaccine adjuvant, enhancing the immune response to co-administered antigens.[1] It is believed to act as an agonist for Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.

The activation of TLR4 initiates a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells, such as dendritic cells. This, in turn, promotes the activation of T-cells and enhances the adaptive immune response.

Conclusion

The structure elucidation of this compound is a critical step in understanding its function as a potent vaccine adjuvant. Through a combination of advanced spectroscopic methods and chiral analysis, its molecular architecture, including the crucial (R)-stereochemistry, can be unequivocally determined. The synthesis of this molecule requires careful stereocontrol to ensure the desired biological activity, which is mediated through the activation of the TLR4 signaling pathway. This technical guide provides a foundational understanding for researchers working on the development and application of this promising immunomodulatory agent.

References

(R)-3-Benzyloxy Myristic Acid: A Technical Guide for Researchers

CAS Number: 87357-67-3

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in (R)-3-Benzyloxy myristic acid. This document provides detailed information on its chemical and physical properties, a plausible synthetic route, its role as a vaccine adjuvant, and its potential mechanism of action through Toll-like Receptor 4 (TLR4) signaling.

Chemical and Physical Properties

This compound, also known as (R)-3-benzyloxytetradecanoic acid, is a synthetic derivative of myristic acid. The introduction of a benzyloxy group at the 3-position creates a chiral center, with the (R)-enantiomer being of particular interest for its immunological activity. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 87357-67-3 | [1][2] |

| Molecular Formula | C₂₁H₃₄O₃ | [1][2] |

| Molecular Weight | 334.49 g/mol | [1][2] |

| IUPAC Name | (3R)-3-(phenylmethoxy)tetradecanoic acid | [2] |

| Synonyms | (R)-3-Benzyloxytetradecanoic acid, (3R)-3-(Benzyloxy)tetradecanoic acid | [2] |

| Physical Form | Solid or semi-solid | |

| Storage Temperature | Room temperature, sealed in a dry environment |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from (R)-3-hydroxytetradecanoic acid.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

(R)-3-hydroxytetradecanoic acid

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)[3]

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)[3]

-

Ethyl acetate (B1210297)

-

Hexanes

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Benzylation:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-3-hydroxytetradecanoic acid (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Alternatively, potassium carbonate (2.0-3.0 eq) can be used as a milder base.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.

-

Biological Activity and Mechanism of Action

This compound is recognized for its role as a vaccine adjuvant, capable of enhancing the immune response to co-administered antigens. It has been shown to activate antigen-specific CD4+ and CD8+ T-cells and stimulate dendritic cells.[5]

While the precise molecular target of this compound has not been definitively elucidated in publicly available literature, its structural similarity to lipid A, the active component of lipopolysaccharide (LPS), strongly suggests that it may function as a Toll-like Receptor 4 (TLR4) agonist.[6][7][8] TLR4 is a key pattern recognition receptor of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) from Gram-negative bacteria.

Hypothetical Signaling Pathway: TLR4 Activation

Activation of the TLR4 signaling pathway by an agonist like this compound is a complex process that leads to the production of pro-inflammatory cytokines and the subsequent activation of the adaptive immune system.

Caption: Hypothetical TLR4 signaling pathway activated by this compound.

Quantitative Bioactivity Data

Experimental Protocols for Biological Assays

The evaluation of the adjuvant properties of this compound typically involves in vitro assays to assess its ability to activate immune cells, such as dendritic cells and T-cells.

Dendritic Cell Activation Assay

This assay measures the activation of dendritic cells (DCs) in response to the test compound by quantifying the expression of co-stimulatory molecules and the production of cytokines.[9][10][11][12]

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Reagents for monocyte isolation and DC differentiation (e.g., GM-CSF, IL-4)

-

This compound

-

Positive control (e.g., Lipopolysaccharide, LPS)

-

Fluorescently labeled antibodies against DC surface markers (e.g., CD80, CD86, CD83, MHC class II)

-

ELISA kits for cytokine quantification (e.g., IL-6, IL-12, TNF-α)

-

Flow cytometer

Procedure:

-

Generation of Monocyte-Derived Dendritic Cells (mo-DCs):

-

Isolate monocytes from healthy donor PBMCs by plastic adherence or magnetic bead separation.

-

Culture the monocytes in the presence of GM-CSF and IL-4 for 5-7 days to differentiate them into immature DCs.

-

-

DC Stimulation:

-

Plate the immature mo-DCs in a 96-well plate.

-

Treat the cells with various concentrations of this compound, a vehicle control, and a positive control (LPS).

-

Incubate for 24-48 hours.

-

-

Analysis of DC Activation:

-

Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against CD80, CD86, CD83, and MHC class II. Analyze the expression levels of these activation markers using a flow cytometer.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of IL-6, IL-12, and TNF-α using ELISA kits according to the manufacturer's instructions.

-

T-Cell Proliferation Assay

This assay determines the ability of the compound, when presented by antigen-presenting cells (APCs) like DCs, to induce the proliferation of T-cells.[13][14][15][16]

Materials:

-

Antigen-specific T-cells or total CD4+ T-cells isolated from PBMCs

-

Antigen-presenting cells (e.g., mo-DCs)

-

This compound

-

Specific antigen

-

Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester, CFSE)

-

Positive control (e.g., Phytohemagglutinin, PHA)

-

Flow cytometer

Procedure:

-

Labeling of T-cells:

-

Label the T-cells with CFSE dye according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.

-

-

Co-culture Setup:

-

In a 96-well plate, co-culture the CFSE-labeled T-cells with mo-DCs (previously treated with the specific antigen and this compound as an adjuvant for an appropriate time).

-

Include control wells with T-cells and DCs with antigen alone, adjuvant alone, and a positive control (PHA).

-

-

Incubation and Analysis:

-

Incubate the co-culture for 3-5 days.

-

Harvest the cells and analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE signal in the T-cell population. A decrease in fluorescence intensity indicates cell division.

-

This technical guide provides a foundational understanding of this compound for researchers in the field of immunology and drug development. Further investigation is warranted to fully elucidate its precise mechanism of action and to quantify its bioactivity.

References

- 1. scbt.com [scbt.com]

- 2. (r)-3-Benzyloxy-tetradecanoic acid | C21H34O3 | CID 11110428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzyl Bromide [commonorganicchemistry.com]

- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 5. dzl.de [dzl.de]

- 6. A synthetic lipid A mimetic modulates human TLR4 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Dendritic Cell Activation Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. criver.com [criver.com]

- 11. Dendritic Cell (DC) Assays - Dendritic Cell (DC) Assays - ICE Bioscience [en.ice-biosci.com]

- 12. Development and characterization of dendritic cell internalization and activation assays contributing to the immunogenicity risk evaluation of biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. epivax.com [epivax.com]

- 15. researchgate.net [researchgate.net]

- 16. proimmune.com [proimmune.com]

An In-depth Technical Guide to (R)-3-Benzyloxy Myristic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (R)-3-Benzyloxy Myristic Acid, also known as (R)-3-benzyloxytetradecanoic acid, a synthetic fatty acid derivative of significant interest in immunological research and vaccine development.

Core Physicochemical Properties

This compound is a chiral molecule with a defined stereochemistry that is crucial for its biological activity. Its structure consists of a 14-carbon myristic acid backbone with a benzyloxy group attached to the third carbon.

Table 1: Physicochemical Data for this compound

| Property | Value | References |

| Molecular Formula | C₂₁H₃₄O₃ | [1][2] |

| Molecular Weight | 334.49 g/mol | [1][3][4] |

| IUPAC Name | (3R)-3-(phenylmethoxy)tetradecanoic acid | [2] |

| CAS Number | 87357-67-3 | [1][4] |

| Appearance | Solid, semi-solid, or liquid | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ether, and Ethyl Acetate | [5] |

Synthesis and Characterization Workflow

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A generalized workflow for its synthesis and subsequent characterization is outlined below.

Caption: Generalized workflow for the synthesis and characterization of this compound.

Proposed Biological Activity and Signaling Pathway

This compound is recognized as an adjuvant that can be used in vaccines.[3] It is a synthetic molecule capable of activating antigen-specific CD4 and CD8 T-cells.[3] This is believed to occur through the stimulation of dendritic cells, enhancing antigen-specific antibody production.[3] The molecule's pH sensitivity may also be a key feature of its function as a vaccine adjuvant.[3]

The proposed mechanism involves the activation of Toll-like receptors (TLRs) on antigen-presenting cells (APCs), such as dendritic cells. This leads to a downstream signaling cascade that results in the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules, ultimately enhancing the T-cell response.

References

The Enigmatic Mechanism of (R)-3-Benzyloxy Myristic Acid: An Immunostimulatory Adjuvant

(R)-3-Benzyloxy myristic acid , also known as (R)-3-Benzyloxytetradecanoic acid, is a synthetic fatty acid derivative recognized for its role as a vaccine adjuvant.[1] While its ability to enhance immune responses is acknowledged, a detailed, publicly available technical guide on its precise molecular mechanism of action remains elusive. This document aims to synthesize the current understanding of this compound, drawing parallels with related molecules and general principles of immunology to provide a comprehensive overview for researchers, scientists, and drug development professionals.

General Properties

| Property | Value | Reference |

| CAS Number | 87357-67-3 | [1] |

| Molecular Formula | C21H34O3 | [1] |

| Molecular Weight | 334.49 g/mol | [1] |

| IUPAC Name | (3R)-3-(phenylmethoxy)tetradecanoic acid | [2] |

Postulated Mechanism of Action: An Immunostimulatory Adjuvant

This compound functions as a vaccine adjuvant, a substance that enhances the body's immune response to an antigen.[3][4][5] Adjuvants are critical components of modern vaccines, contributing to a more robust and durable protective immunity. The general mechanisms by which adjuvants exert their effects are multifaceted and include:

-

Depot Formation: Creating a localized reservoir of the antigen, allowing for its slow release and prolonged exposure to the immune system.[6]

-

Immune Cell Recruitment: Attracting innate immune cells, such as macrophages and dendritic cells, to the injection site.[6]

-

Activation of Innate Immunity: Interacting with pattern recognition receptors (PRRs) on innate immune cells, triggering downstream signaling cascades that lead to the production of cytokines and chemokines.[3][5]

While the specific pathway for this compound is not explicitly detailed in the available literature, its structural similarity to other lipid-based immune modulators suggests a potential interaction with Toll-like receptors (TLRs), a key family of PRRs.

The Toll-like Receptor 4 (TLR4) Hypothesis

Toll-like receptor 4 (TLR4) is a critical sensor of bacterial lipopolysaccharide (LPS) and plays a pivotal role in initiating the innate immune response.[7][8] The activation of TLR4 leads to a signaling cascade that results in the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs), such as dendritic cells. Given that myristic acid is a saturated fatty acid, and various fatty acids have been shown to modulate TLR4 signaling, it is plausible that this compound could interact with the TLR4 signaling complex.[9]

The general TLR4 signaling pathway involves the following key steps:

-

Ligand Recognition: The lipid portion of a ligand binds to the MD-2 co-receptor, which is associated with TLR4 on the cell surface.

-

Dimerization: This binding event induces the dimerization of the TLR4-MD-2 complex.

-

Recruitment of Adaptor Proteins: The intracellular Toll/interleukin-1 receptor (TIR) domains of the dimerized TLR4 recruit adaptor proteins, primarily MyD88 and TRIF.

-

Downstream Signaling:

The following diagram illustrates a generalized TLR4 signaling pathway, which may be relevant to the action of lipid-based adjuvants.

Caption: Generalized TLR4 signaling pathway.

Experimental Protocols

In Vitro Assays

-

Cell Viability Assays: To determine the cytotoxic potential of the compound on various immune cell lines (e.g., macrophages, dendritic cells). A common method is the MTT or MTS assay.

-

Cytokine Production Assays: To measure the production of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-12) by immune cells upon stimulation with the compound. Enzyme-linked immunosorbent assays (ELISAs) or multiplex bead arrays are typically used.

-

TLR Reporter Assays: To investigate whether the compound activates specific TLR signaling pathways. This involves using cell lines (e.g., HEK293 cells) that are engineered to express a specific TLR and a reporter gene (e.g., luciferase or SEAP) under the control of a promoter responsive to TLR signaling.

-

Antigen Presentation Assays: To assess the ability of the compound to enhance the uptake and presentation of antigens by APCs to T cells. This can be measured by co-culturing APCs, T cells, and a specific antigen in the presence of the compound and measuring T cell proliferation or cytokine production.

In Vivo Assays

-

Vaccination and Challenge Studies: To evaluate the adjuvant effect of the compound in animal models. Animals would be vaccinated with an antigen formulated with or without this compound, and the resulting immune response (e.g., antibody titers, T cell responses) would be measured. Subsequently, animals would be challenged with the pathogen to assess protective efficacy.

-

Analysis of Local and Systemic Immune Responses: To characterize the immune response at the site of injection and systemically. This would involve collecting tissue and blood samples to analyze immune cell infiltration, cytokine levels, and activation markers on immune cells using techniques like histology, flow cytometry, and ELISA.

Quantitative Data

A comprehensive search of publicly available literature did not yield specific quantitative data on the biological activity of this compound, such as IC50 or EC50 values for TLR activation or cytokine production. Such data would be critical for a thorough understanding of its potency and mechanism of action.

Conclusion and Future Directions

This compound is an intriguing synthetic adjuvant with the potential to significantly enhance vaccine efficacy. However, a detailed understanding of its molecular mechanism of action is currently lacking in the public domain. Based on its structure and the known activities of related fatty acids, a plausible hypothesis is its interaction with the TLR4 signaling pathway, leading to the activation of innate immunity.

To elucidate its precise mechanism, further research is imperative. Key future experiments should include:

-

Direct binding studies to determine if this compound interacts with TLR4, MD-2, or other PRRs.

-

Comprehensive profiling of cytokine and chemokine induction in various immune cell types.

-

In-depth analysis of its effects on dendritic cell maturation and antigen presentation.

-

Transcriptomic and proteomic studies to identify the global changes in gene and protein expression induced by the compound.

A thorough investigation into these areas will not only unravel the specific mechanism of action of this compound but also contribute to the rational design of novel and more effective vaccine adjuvants.

References

- 1. scbt.com [scbt.com]

- 2. (r)-3-Benzyloxy-tetradecanoic acid | C21H34O3 | CID 11110428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of Action of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

(R)-3-Benzyloxy myristic acid and TLR4 activation

An In-depth Technical Guide to (R)-3-Benzyloxy Myristic Acid and its Potential Role in TLR4 Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. The activation of TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the orchestration of an immune response. Beyond microbial ligands, certain endogenous and synthetic molecules, including specific fatty acids, can also modulate TLR4 activity. This technical guide explores the potential for this compound, a synthetic fatty acid derivative, to act as a TLR4 agonist. Drawing upon the known mechanisms of TLR4 activation by other saturated fatty acids and synthetic lipid A analogs, this document provides a comprehensive overview of the theoretical framework for its activity, detailed experimental protocols for its evaluation, and a plausible synthetic route.

Introduction to TLR4 and Ligand Recognition

Toll-like receptor 4, in conjunction with its co-receptor MD-2, forms a complex that recognizes and binds to the lipid A moiety of LPS.[1] This binding event induces the dimerization of the TLR4/MD-2 complex, which is the critical first step in initiating downstream signaling.[1] The activation of TLR4 is a multi-step process involving accessory proteins such as LPS-binding protein (LBP) and CD14, which facilitate the transfer of LPS to the TLR4/MD-2 complex.[2]

While LPS is the canonical agonist for TLR4, it is now understood that other molecules, including certain saturated fatty acids, can also activate the receptor.[3] Saturated fatty acids are thought to induce TLR4 activation by promoting the dimerization and recruitment of the receptor into lipid rafts within the cell membrane.[4][5] This suggests that molecules with structural similarities to the acyl chains of lipid A may have the potential to modulate TLR4 signaling. This compound, with its myristic acid backbone and a bulky benzyloxy group at the 3-position, presents an interesting candidate for investigation as a synthetic TLR4 agonist. Its structural features may allow it to interact with the hydrophobic binding pocket of MD-2 or otherwise promote the conformational changes in the TLR4/MD-2 complex necessary for signal transduction.

The TLR4 Signaling Pathway

Upon agonist-induced dimerization, TLR4 initiates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

-

MyD88-Dependent Pathway : This pathway is initiated at the plasma membrane and leads to the rapid activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[6] This results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7]

-

TRIF-Dependent Pathway : Following internalization of the TLR4 complex into endosomes, the TRIF-dependent pathway is activated.[8] This pathway leads to the phosphorylation of the transcription factor IRF3 and the subsequent production of type I interferons (IFN-α/β).[8]

The differential activation of these pathways can lead to distinct immunological outcomes, making the characterization of a novel agonist's signaling bias a critical area of research.

Caption: TLR4 signaling pathways initiated by ligand binding.

Quantitative Data on TLR4 Activation by Fatty Acids

While specific quantitative data for this compound is not yet available in the public domain, the following table summarizes the observed effects of other fatty acids on TLR4-mediated responses. This data serves as a benchmark for the expected activity of novel synthetic fatty acid analogs.

| Fatty Acid | Cell Type | Assay | Endpoint Measured | Observed Effect | Reference |

| Palmitic Acid (C16:0) | Human Trophoblasts | RT-PCR, ELISA | TNF-α, IL-6, IL-8 mRNA and protein | 2- to 6-fold increase | [9] |

| Stearic Acid (C18:0) | Human Trophoblasts | RT-PCR, ELISA | TNF-α, IL-6, IL-8 mRNA and protein | 4- to 10-fold increase | [7][9] |

| Lauric Acid (C12:0) | 3T3-L1 Adipocytes | Western Blot | NF-κB p65 nuclear translocation | Strong increase | [6] |

| Palmitoleic Acid (C16:1) | 3T3-L1 Adipocytes | Western Blot | NF-κB p65 nuclear translocation | Strong increase | [6] |

| Oleic Acid (C18:1) | Human Trophoblasts | RT-PCR, ELISA | TNF-α, IL-6, IL-8 mRNA and protein | No significant change | [9] |

| Linoleic Acid (C18:2) | Human Trophoblasts | RT-PCR, ELISA | TNF-α, IL-6, IL-8 mRNA and protein | No significant change | [9] |

Experimental Protocols

The following protocols provide detailed methodologies for assessing the TLR4 agonist activity of this compound.

HEK-Blue™ TLR4 Reporter Assay

This assay utilizes HEK-293 cells that are engineered to stably express human TLR4, MD-2, and CD14, as well as a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Objective: To quantify the activation of the NF-κB pathway downstream of TLR4 stimulation.

Materials:

-

HEK-Blue™ hTLR4 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

This compound, stock solution in endotoxin-free DMSO

-

LPS (from E. coli O111:B4) as a positive control

-

Endotoxin-free water and DMSO as negative controls

-

96-well flat-bottom cell culture plates

Procedure:

-

Prepare a cell suspension of HEK-Blue™ hTLR4 cells at a concentration of approximately 140,000 cells/mL in a test medium containing 10% (v/v) heat-inactivated fetal bovine serum.

-

In a 96-well plate, add 20 µL of various concentrations of this compound, positive control (LPS, e.g., 100 ng/mL), and negative controls (water, DMSO).

-

Add 180 µL of the HEK-Blue™ hTLR4 cell suspension (approximately 25,000 cells) to each well.

-

Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.

-

Add 180 µL of HEK-Blue™ Detection medium to each well of a new 96-well plate.

-

Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the plate containing the detection medium.

-

Incubate for 1-3 hours at 37°C.

-

Measure SEAP activity using a spectrophotometer at 620-655 nm.

Caption: Workflow for the HEK-Blue™ TLR4 reporter assay.

Macrophage Stimulation and Cytokine Quantification

This protocol describes the stimulation of primary macrophages or a macrophage cell line (e.g., RAW 264.7) to measure the production of pro-inflammatory cytokines.

Objective: To determine if this compound induces the secretion of key inflammatory mediators from macrophages.

Materials:

-

Mouse bone marrow-derived macrophages or RAW 264.7 cells

-

Complete RPMI 1640 medium (supplemented with 10% FBS and antibiotics)

-

This compound, stock solution in endotoxin-free DMSO

-

LPS (from E. coli O111:B4) as a positive control

-

24-well cell culture plates

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Seed macrophages in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

-

Remove the culture medium and replace it with fresh medium containing various concentrations of this compound, LPS (e.g., 100 ng/mL), or vehicle control (DMSO).

-

Incubate the cells for 6-24 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Plausible Synthesis of this compound

Caption: Plausible synthesis of this compound.

Detailed Synthetic Protocol (Hypothetical):

-

Step 1: Synthesis of Myristoyl Chloride. Myristic acid is reacted with thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (B109758) (DCM) to yield myristoyl chloride. The reaction is typically performed at room temperature, and the excess SOCl₂ and solvent are removed under reduced pressure.

-

Step 2: Synthesis of the Diazo Ketone. The resulting myristoyl chloride is then reacted with diazomethane (B1218177) (CH₂N₂) in a solvent such as diethyl ether at 0°C. This Arndt-Eistert reaction homologates the carboxylic acid and forms the corresponding α-diazo ketone. Caution: Diazomethane is toxic and explosive.

-

Step 3: Wolff Rearrangement and Chiral Resolution. The diazo ketone undergoes a Wolff rearrangement in the presence of a silver oxide (Ag₂O) catalyst and water to form 3-hydroxy myristic acid. The resulting racemic mixture of 3-hydroxy myristic acid would then require chiral resolution, for example, by forming diastereomeric salts with a chiral amine and subsequent separation by crystallization, to isolate the (R)-enantiomer.

-

Step 4: Benzylation. The hydroxyl group of (R)-3-hydroxy myristic acid is protected as a benzyl (B1604629) ether. This is achieved by deprotonating the alcohol with a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF), followed by the addition of benzyl bromide (BnBr). The reaction is quenched with water, and the final product, this compound, is purified by column chromatography.

Conclusion

This compound represents a promising, yet uncharacterized, synthetic molecule with the potential to modulate TLR4 signaling. Based on the known activity of other saturated fatty acids, it is plausible that this compound could act as a TLR4 agonist. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of its biological activity. Furthermore, the proposed synthetic route offers a logical starting point for its chemical synthesis. Further research into this and similar molecules could lead to the development of novel vaccine adjuvants, immunomodulatory agents, and tools for dissecting the complexities of TLR4 signaling.

References

- 1. TRAF3-interacting JNK-activating modulator promotes inflammation by stimulating translocation of Toll-like receptor 4 to lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A synthetic lipid A mimetic modulates human TLR4 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TLR4 links innate immunity and fatty acid–induced insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms for the activation of Toll-like receptor 2/4 by saturated fatty acids and inhibition by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acid-induced induction of Toll-like receptor-4/nuclear factor-κB pathway in adipocytes links nutritional signalling with innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. TLR4 Activation Under Lipotoxic Conditions Leads to Synergistic Macrophage Cell Death Through a TRIF-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Saturated fatty acids enhance TLR4 immune pathways in human trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling (R)-3-Benzyloxy Myristic Acid: A Technical Guide to a Promising Immunomodulator

(R)-3-Benzyloxy myristic acid , a synthetic derivative of myristic acid, has emerged as a molecule of significant interest to the scientific community, particularly in the fields of vaccinology and immunology. This technical guide provides a comprehensive overview of its discovery, mechanism of action, and the experimental protocols used to characterize its activity. It is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this compound in their work.

Core Concepts: An Introduction to this compound

This compound, with the chemical formula C₂₁H₃₄O₃ and a molecular weight of 334.49 g/mol , is structurally characterized by a myristic acid backbone with a benzyloxy group at the R-configured third position. While the definitive original discovery of this specific molecule is not widely documented in readily available literature, its development is rooted in the broader exploration of lipid-based molecules as immunomodulators. The primary impetus for synthesizing such compounds lies in their potential to act as vaccine adjuvants and to modulate the innate immune system, particularly through the Toll-like receptor 4 (TLR4) signaling pathway.

Synthesis and Physicochemical Properties

While a specific, detailed synthesis protocol for this compound is not publicly available in peer-reviewed journals, its synthesis can be inferred from established methods for the enantioselective synthesis of 3-hydroxy fatty acids and their subsequent etherification. A plausible synthetic route would involve the asymmetric reduction of a β-keto ester to introduce the chiral hydroxyl group, followed by a Williamson ether synthesis to introduce the benzyl (B1604629) group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 87357-67-3 |

| Molecular Formula | C₂₁H₃₄O₃ |

| Molecular Weight | 334.49 g/mol |

| IUPAC Name | (3R)-3-(phenylmethoxy)tetradecanoic acid |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and ethanol |

Biological Activity: A Potent TLR4 Antagonist and Vaccine Adjuvant

The primary biological function attributed to this compound is its role as a Toll-like receptor 4 (TLR4) antagonist. TLR4 is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a pro-inflammatory cascade. By acting as an antagonist, this compound can inhibit this signaling, making it a potential therapeutic agent for inflammatory conditions driven by TLR4 activation.

Furthermore, its immunomodulatory properties make it a candidate for use as a vaccine adjuvant. Adjuvants are substances that enhance the immunogenicity of antigens, leading to a more robust and durable immune response.

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound as a TLR4 antagonist involves its interaction with the TLR4 receptor complex, thereby preventing the binding of its natural ligand, LPS. This inhibition blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.

As a vaccine adjuvant, its mechanism is likely multifaceted, involving the stimulation of antigen-presenting cells (APCs) and the enhancement of antigen presentation to T cells.

Experimental Protocols

The evaluation of this compound's biological activity typically involves a series of in vitro and in vivo experiments.

In Vitro TLR4 Antagonist Activity Assay

A common method to assess TLR4 antagonism is to use a reporter cell line, such as HEK-Blue™ TLR4 cells. These cells are engineered to express human TLR4, MD-2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.

Protocol:

-

Cell Culture: Culture HEK-Blue™ TLR4 cells according to the manufacturer's instructions.

-

Treatment: Seed the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with a known TLR4 agonist, such as lipopolysaccharide (LPS), at a concentration known to induce a robust SEAP response.

-

Incubation: Incubate the plate for 18-24 hours.

-

Detection: Measure the SEAP activity in the cell culture supernatant using a SEAP detection reagent and a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition of the LPS-induced SEAP activity for each concentration of this compound. The IC₅₀ value can then be determined from the dose-response curve.

Table 2: Representative (but hypothetical) Data for TLR4 Antagonist Activity

| This compound (µM) | % Inhibition of LPS-induced NF-κB activation |

| 0.01 | 5 |

| 0.1 | 25 |

| 1 | 50 |

| 10 | 85 |

| 100 | 98 |

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Workflow for Evaluating TLR4 Antagonist

An In-depth Technical Guide on the Solubility of (R)-3-Benzyloxy Myristic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of (R)-3-Benzyloxy myristic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing general principles of fatty acid solubility, detailed experimental protocols for its determination, and conceptual diagrams to illustrate related biological processes and experimental workflows.

Properties of this compound

This compound, also known as (R)-3-Benzyloxytetradecanoic acid, is a derivative of myristic acid. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 87357-67-3 | [1][2][3] |

| Molecular Formula | C₂₁H₃₄O₃ | [2][4][5] |

| Molecular Weight | 334.49 g/mol | [2][4][5] |

| Physical Form | Solid, semi-solid, or liquid lump | [1] |

| Storage Temperature | Room temperature, sealed in dry conditions, or 2-8°C | [1] |

Solubility Data

Generally, fatty acids are:

-

Insoluble in water : The long hydrophobic alkyl chain prevents dissolution in polar solvents like water.[6][7][8]

-

Soluble in organic solvents : They are typically soluble in nonpolar organic solvents such as chloroform, ether, and benzene, and sparingly soluble in alcohols like ethanol.[6][7][8]

For illustrative purposes, the table below presents solubility data for a structurally related compound, (R)-3-hydroxy Myristic Acid , which may provide some guidance for solvent selection.

Table 1: Solubility of (R)-3-hydroxy Myristic Acid

| Solvent | Solubility |

| DMF | 15 mg/mL |

| DMSO | 10 mg/mL |

| Ethanol | 15 mg/mL |

| [Source: Cayman Chemical[9]] |

It is crucial to experimentally determine the precise solubility of this compound in the solvents relevant to a specific application.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound like this compound. The choice of method depends on the nature of the solvent and the required precision.

This simple method provides a qualitative assessment of solubility in different solvents.

Materials:

-

This compound

-

Test tubes

-

Solvents of interest (e.g., water, ethanol, chloroform)

-

Vortex mixer

Procedure:

-

Add approximately 1-5 mg of this compound to a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles. The absence of visible particles indicates solubility at that approximate concentration.[7][8]

This method determines the saturation solubility of a compound in a liquid solvent at a specific temperature.

Materials:

-

This compound

-

Liquid solvent of interest

-

Scintillation vials or similar sealed containers

-

Shaking incubator or orbital shaker at a controlled temperature

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. This ensures that a saturated solution is formed.

-

Seal the vials and place them in a shaking incubator set to the desired temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

After incubation, centrifuge the samples to pellet the excess, undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved this compound using a validated HPLC/UPLC method.[10]

DSC can be used to estimate the saturation solubility in solid or semi-solid lipid excipients by observing the melting enthalpy depression of the solvent.

Materials:

-

This compound

-

Solid or semi-solid lipid excipient

-

Differential Scanning Calorimeter (DSC)

-

Hermetic DSC pans

Procedure:

-

Prepare a series of physical mixtures of this compound and the excipient with increasing concentrations of the acid.

-

Accurately weigh each mixture into a DSC pan and seal it.

-

Heat the samples in the DSC at a controlled rate (e.g., 10°C/min) over a temperature range that includes the melting point of the excipient.

-

Record the melting endotherm and calculate the melting enthalpy of the excipient for each mixture.

-

Plot the melting enthalpy of the excipient as a function of the concentration of this compound. The point at which the downward trend in melting enthalpy plateaus indicates the saturation solubility.[10]

Visualizations

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for solubility determination and a conceptual signaling pathway related to the compound's function as a vaccine adjuvant.

Caption: Workflow for Equilibrium Solubility Determination.

This compound is described as a vaccine adjuvant that stimulates dendritic cells, which in turn activate T-cells, a key process in generating an adaptive immune response.[4]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. R-(3)-BENZYLOXYMYRISTIC ACID | 87357-67-3 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. R-(3)-Benzyloxy myristic acid | 87357-67-3 | FB18411 [biosynth.com]

- 5. (r)-3-Benzyloxy-tetradecanoic acid | C21H34O3 | CID 11110428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. journals.ubmg.ac.id [journals.ubmg.ac.id]

- 9. caymanchem.com [caymanchem.com]

- 10. Measuring saturation solubility in lipid excipients ⋅ Gattefossé [gattefosse.com]

(R)-3-Benzyloxy Myristic Acid: A Technical Overview of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Benzyloxy myristic acid, a synthetic derivative of myristic acid, has been identified as a promising vaccine adjuvant. Its biological activity is primarily associated with the stimulation of the immune system, including the activation of T-cells and enhancement of antibody production. While specific quantitative data on this compound is limited in publicly available literature, the broader class of myristic acid derivatives exhibits a wide range of biological activities, including antifungal, antiviral, and anticancer properties, often through the inhibition of N-myristoyltransferase (NMT). This document provides a comprehensive overview of the known biological activities of this compound and related myristic acid derivatives, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant signaling pathways.

Introduction to this compound

This compound, also known as (R)-3-benzyloxytetradecanoic acid, is a synthetic fatty acid. Its structure, featuring a benzyloxy group at the 3-position of the myristic acid backbone, confers specific physicochemical properties that are believed to be crucial for its biological function.

Chemical Structure:

-

IUPAC Name: (3R)-3-(phenylmethoxy)tetradecanoic acid

-

CAS Number: 87357-67-3[1]

-

Molecular Formula: C₂₁H₃₄O₃[1]

-

Molecular Weight: 334.49 g/mol [1]

Biological Activity

Vaccine Adjuvant Activity

The primary documented biological activity of this compound is its function as a vaccine adjuvant.[2] It has been shown to be a synthetic molecule capable of activating antigen-specific CD4+ and CD8+ T-cells.[2] This activation is a critical component of an effective adaptive immune response. Furthermore, this compound enhances antigen-specific antibody production by stimulating dendritic cells.[2] The compound is also noted to be pH sensitive, which may be relevant for its application in oral vaccines.[2]

The adjuvant properties of myristic acid derivatives are potentially linked to their interaction with Toll-like receptors (TLRs), particularly TLR4. Saturated fatty acids can induce the dimerization and recruitment of TLR4 into lipid rafts, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of the innate immune system.

Broader Activities of Myristic Acid Derivatives

Myristic acid and its various derivatives have been investigated for a range of other biological activities, including:

-

Antifungal Activity: Many myristic acid analogs are putative inhibitors of N-myristoyl-transferase (NMT), an enzyme essential for the viability of various fungi.[3]

-

Antiviral and Anticancer Activity: Inhibition of NMT is also a target for antiviral and anticancer therapies, as many viral and cellular proteins involved in signaling and oncogenesis require myristoylation for their function.[4][5]

-

Enzyme Inhibition: 3-Hydroxymyristic acid has been shown to inhibit esterases and lipases.[6]

Quantitative Data on Myristic Acid Derivatives

| Compound/Derivative | Activity Type | Target/Organism | Measurement | Value | Reference(s) |

| (+/-)-2-bromotetradecanoic acid | Antifungal | Candida albicans | MIC | 39 µM | [3] |

| Antifungal | Cryptococcus neoformans | MIC | 20 µM | [3] | |

| Antifungal | Saccharomyces cerevisiae | MIC | 10 µM | [3] | |

| Antifungal | Aspergillus niger | MIC | < 42 µM | [3] | |

| 2-hydroxymyristoyl-CoA | NMT Inhibition | N/A | Ki | 45 nM | [7][8] |

| 2-bromomyristoyl-CoA | NMT Inhibition | N/A | Ki | 450 nM | [7][8] |

| 2-fluoromyristoyl-CoA | NMT Inhibition | N/A | Ki | 200 nM | [7][8] |

| 3-fluoro-13-oxatetradecanoic acid | Antiviral | HIV-1 | ID50 | 1-5 µM | [7][8] |

| 4-oxa tetradecanoic acid | Antifungal | Cryptococcus neoformans | MIC | 30 µM | [7][8] |

| 9-oxatetradecanoic acid | Antifungal | Saccharomyces cerevisiae | MIC | 50 µM | [7][8] |

Experimental Protocols

Plausible Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, based on general methods for the enantioselective synthesis of 3-hydroxy fatty acids and subsequent O-alkylation, a plausible synthetic route can be proposed.

Step 1: Enantioselective Synthesis of (R)-3-hydroxy myristic acid

A common method for the asymmetric synthesis of 3-hydroxy fatty acids involves the enantioselective organocatalytic synthesis of a terminal epoxide from a long-chain aldehyde, followed by ring-opening.[2]

-

Materials: Dodecanal, (2R,5S)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one trifluoroacetate (B77799) (MacMillan's third-generation organocatalyst), a chlorinating agent (e.g., 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one), vinylmagnesium bromide, ozone, and an oxidizing agent (e.g., Jones reagent).

-

Procedure:

-

Perform an organocatalytic α-chlorination of dodecanal.

-

Convert the resulting α-chloro aldehyde to the corresponding terminal epoxide.

-

Open the epoxide ring using vinylmagnesium bromide to yield a homoallylic alcohol.

-

Perform ozonolysis of the terminal double bond followed by oxidative workup to yield (R)-3-hydroxy myristic acid.

-

Step 2: Benzylation of the 3-hydroxyl group

The hydroxyl group can be converted to a benzyl (B1604629) ether using a standard benzylation protocol.

-

Materials: (R)-3-hydroxy myristic acid, benzyl bromide, a weak base (e.g., potassium carbonate), and a suitable solvent (e.g., acetone (B3395972) or DMF).

-

Procedure:

-

Dissolve (R)-3-hydroxy myristic acid in the chosen solvent.

-

Add potassium carbonate and stir the suspension.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, filter to remove inorganic salts, and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain this compound.

-

In Vitro Evaluation of Adjuvant Activity

-

Cell Culture: Culture dendritic cells (DCs) from bone marrow precursors or a suitable cell line.

-

Stimulation: Treat DCs with varying concentrations of this compound in the presence or absence of a specific antigen. Use lipopolysaccharide (LPS) as a positive control for TLR4 activation.

-

Analysis:

-

Cytokine Production: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-12, TNF-α) in the cell culture supernatant using ELISA.

-

Co-stimulatory Molecule Expression: Analyze the surface expression of co-stimulatory molecules (e.g., CD80, CD86) on DCs by flow cytometry.

-

Antigen Presentation: Assess the upregulation of MHC class II molecules on the surface of DCs by flow cytometry.

-

-

T-cell Activation Assay:

-

Co-culture the stimulated DCs with naive CD4+ or CD8+ T-cells.

-

Measure T-cell proliferation using a CFSE dilution assay or by [³H]-thymidine incorporation.

-

Measure cytokine production by T-cells (e.g., IFN-γ, IL-2) by ELISA or intracellular cytokine staining.

-

Signaling Pathways and Mechanisms of Action

N-Myristoyltransferase (NMT) Inhibition Pathway

The inhibition of NMT by myristic acid derivatives disrupts the myristoylation of numerous proteins, leading to various downstream effects, including the induction of ER stress, cell cycle arrest, and apoptosis in cancer cells.[6]

Caption: NMT Inhibition by Myristic Acid Derivatives.

TLR4 Activation Pathway

The adjuvant effect of myristic acid derivatives is likely mediated through the activation of the TLR4 signaling pathway.

Caption: TLR4 Activation by Myristic Acid Derivatives.

Conclusion

This compound is a synthetic fatty acid with significant potential as a vaccine adjuvant. Its ability to stimulate T-cell activation and antibody production highlights its utility in enhancing immune responses. While direct quantitative data and detailed mechanistic studies on this specific molecule are still emerging, the broader family of myristic acid derivatives demonstrates a wide array of biological activities, primarily through the inhibition of N-myristoyltransferase and activation of TLR4 signaling. Further research is warranted to fully elucidate the specific mechanisms of action of this compound and to explore its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Enantioselective Organocatalysis-Based Synthesis of 3-Hydroxy Fatty Acids and Fatty γ-Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Hydroxymyristic Acid | 1961-72-4 | BAA96172 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective analysis of 2- and 3-hydroxy fatty acids in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Myristic Acid Inhibits the Activity of the Bacterial ABC Transporter BmrA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of (R)-3-Benzyloxy Myristic Acid: An Essential Precursor for TLR4 Agonist Development

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

(R)-3-Benzyloxy myristic acid is a critical chiral building block in the synthesis of potent and specific Toll-like receptor 4 (TLR4) agonists. These agonists are of significant interest in the development of vaccine adjuvants and immunotherapeutics due to their ability to modulate the innate immune system. This document provides a detailed protocol for the two-step synthesis of this compound, starting from methyl 3-oxotetradecanoate.

Data Presentation

The synthesis of the key chiral intermediate, (R)-3-hydroxytetradecanoic acid, is achieved through asymmetric hydrogenation. The following table summarizes the key quantitative data for this reaction.

| Starting Material | Catalyst | Enantiomeric Excess (e.e.) of Methyl (R)-3-hydroxytetradecanoate | Overall Yield of Optically Pure (R)-3-hydroxytetradecanoic acid |

| Methyl 3-oxotetradecanoate | (R,R)-tartaric acid-NaBr-modified Raney nickel | 85%[1] | 61.3% (after crystallization)[1] |

Experimental Protocols

The synthesis of this compound is accomplished in two main stages: the asymmetric hydrogenation of a β-keto ester to establish the chiral center, followed by the protection of the resulting hydroxyl group as a benzyl (B1604629) ether.

Step 1: Synthesis of (R)-3-Hydroxytetradecanoic Acid

This procedure follows the method for the preparation of optically pure 3-hydroxytetradecanoic acid via asymmetric hydrogenation[1].

Materials:

-

Methyl 3-oxotetradecanoate

-

(R,R)-tartaric acid-NaBr-modified Raney Nickel (TA-NaBr-MRNi) catalyst

-

Hydrochloric Acid (HCl)

Procedure:

-

Asymmetric Hydrogenation: Methyl 3-oxotetradecanoate is hydrogenated using (R,R)-tartaric acid-NaBr-modified Raney nickel catalyst in methanol under a hydrogen atmosphere. This reaction produces methyl (R)-3-hydroxytetradecanoate with an enantiomeric excess of approximately 85%[1].

-

Saponification: The resulting methyl ester is saponified using a standard procedure with an aqueous base (e.g., sodium hydroxide) to yield the crude (R)-3-hydroxytetradecanoic acid.

-

Purification via Diastereomeric Salt Formation: The crude acid is dissolved in ethanol (B145695) and treated with dicyclohexylamine to form the dicyclohexylammonium (B1228976) salt[1].

-

Recrystallization: The dicyclohexylammonium salt is recrystallized three times from acetonitrile to achieve high optical purity[1].

-

Acidification: The optically pure dicyclohexylammonium salt is then treated with an acid (e.g., HCl) to liberate the optically pure (R)-3-hydroxytetradecanoic acid[1]. The overall yield of the optically pure acid is reported to be 61.3%[1].

Step 2: Synthesis of this compound

This procedure employs a Williamson ether synthesis to protect the hydroxyl group of (R)-3-hydroxytetradecanoic acid as a benzyl ether.

Materials:

-

(R)-3-Hydroxytetradecanoic acid

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve (R)-3-hydroxytetradecanoic acid (1.0 equivalent) in anhydrous DMF.

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (2.2 equivalents) portion-wise to the stirred solution. The first equivalent will deprotonate the carboxylic acid, and the subsequent amount will deprotonate the hydroxyl group. Stir the mixture at 0°C for 30 minutes.

-

Benzylation: Add benzyl bromide (1.5 equivalents) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture back to 0°C and cautiously quench the excess NaH by the slow addition of water. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography to yield pure this compound.

Visualizations

Synthetic Workflow

Caption: Synthetic route to this compound.

TLR4 Signaling Pathway

This compound is a key component in the synthesis of lipid A analogs that act as TLR4 agonists. The activation of the TLR4 signaling pathway is crucial for the adjuvant effect of these molecules.

Caption: Simplified TLR4 signaling pathway.

References

Application Notes and Protocols for (R)-3-Benzyloxy Myristic Acid in Vaccine Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Benzyloxy myristic acid, also known as (R)-3-Benzyloxytetradecanoic acid, is a synthetic lipophilic molecule that functions as a potent Toll-like receptor 4 (TLR4) agonist.[1] Its ability to activate the innate immune system makes it a promising adjuvant for enhancing the immunogenicity of modern subunit vaccines. Adjuvants are critical components of vaccine formulations that help shape and amplify the adaptive immune response to a co-administered antigen, leading to stronger and more durable protection.[2] this compound has been shown to activate antigen-specific CD4+ and CD8+ T-cells and enhance antigen-specific antibody production through the stimulation of dendritic cells.[1] This document provides detailed application notes and protocols for the formulation and evaluation of this compound as a vaccine adjuvant.

Mechanism of Action: TLR4-Mediated Immune Activation

This compound exerts its adjuvant effect by activating TLR4, a pattern recognition receptor (PRR) expressed on the surface of innate immune cells, particularly antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages. TLR4 is the natural receptor for lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Synthetic TLR4 agonists like this compound are designed to mimic the immunostimulatory properties of LPS while having a more favorable safety profile.

Upon binding to the TLR4/MD-2 receptor complex, this compound triggers a downstream signaling cascade that can proceed through two major adaptor proteins: Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF).[3][4]

-

MyD88-Dependent Pathway: This pathway leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the rapid production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][5]

-